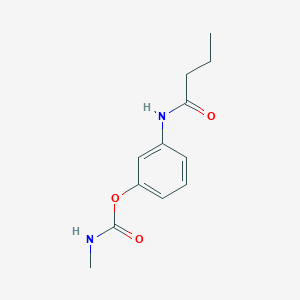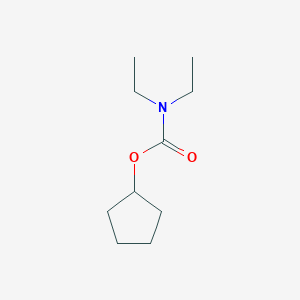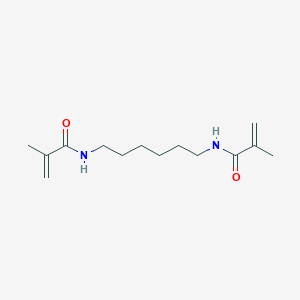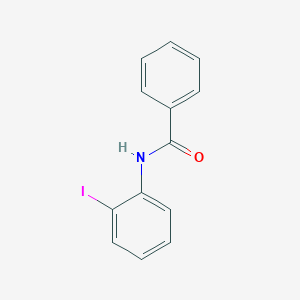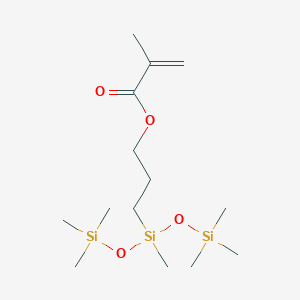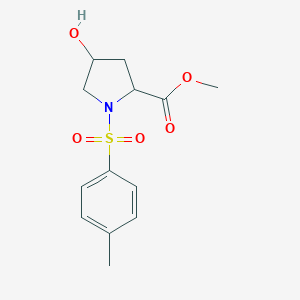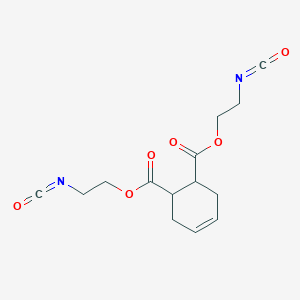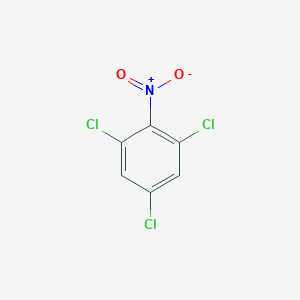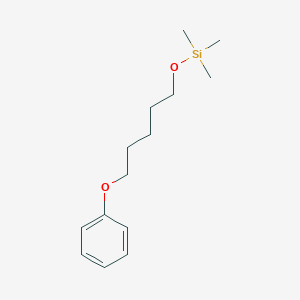
Trimethyl(5-phenoxypentoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(5-phenoxypentoxy)silane, also known as TMPPS or TMSPP, is a chemical compound that belongs to the class of organosilicon compounds. It is used as a reagent in organic synthesis reactions and has gained significant attention in recent years due to its unique properties and potential applications in various fields.
作用機序
Trimethyl(5-phenoxypentoxy)silane acts as a source of pentyl and phenyl groups in organic synthesis reactions. It can undergo substitution reactions with other organic compounds, leading to the formation of new carbon-carbon bonds. Trimethyl(5-phenoxypentoxy)silane is also known to act as a Lewis acid catalyst in some reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Trimethyl(5-phenoxypentoxy)silane, as it is primarily used in organic synthesis and not intended for medical or biological applications. However, studies have shown that Trimethyl(5-phenoxypentoxy)silane is relatively non-toxic and has low environmental impact.
実験室実験の利点と制限
One of the main advantages of using Trimethyl(5-phenoxypentoxy)silane in organic synthesis is its high reactivity and selectivity, which allows for the efficient formation of complex molecules. Trimethyl(5-phenoxypentoxy)silane is also stable and easy to handle, making it a convenient reagent for laboratory experiments. However, Trimethyl(5-phenoxypentoxy)silane is highly flammable and must be handled with caution. It can also be expensive and may not be suitable for large-scale industrial applications.
将来の方向性
There are several potential future directions for the use of Trimethyl(5-phenoxypentoxy)silane in scientific research. One area of interest is the development of new synthetic methods using Trimethyl(5-phenoxypentoxy)silane as a reagent, particularly in the synthesis of complex natural products and pharmaceuticals. Another potential application is the use of Trimethyl(5-phenoxypentoxy)silane in the development of new materials, such as polymers and coatings. Additionally, Trimethyl(5-phenoxypentoxy)silane could be used in the development of new catalysts for organic reactions, as well as in the field of nanotechnology.
合成法
Trimethyl(5-phenoxypentoxy)silane can be synthesized using different methods, including the reaction of 5-bromopentyl phenyl ether with trimethylsilanol in the presence of a catalyst, or the reaction of 5-hydroxypentyl phenyl ether with trimethylchlorosilane. The latter method is more commonly used as it provides a higher yield of the desired product.
科学的研究の応用
Trimethyl(5-phenoxypentoxy)silane has been used extensively in scientific research, particularly in the field of organic synthesis. It is a versatile reagent that can be used in various reactions, including cross-coupling reactions, Grignard reactions, and Suzuki-Miyaura coupling reactions. Trimethyl(5-phenoxypentoxy)silane has also been used in the synthesis of complex natural products and pharmaceuticals, demonstrating its potential in drug discovery and development.
特性
CAS番号 |
16654-53-8 |
|---|---|
製品名 |
Trimethyl(5-phenoxypentoxy)silane |
分子式 |
C14H24O2Si |
分子量 |
252.42 g/mol |
IUPAC名 |
trimethyl(5-phenoxypentoxy)silane |
InChI |
InChI=1S/C14H24O2Si/c1-17(2,3)16-13-9-5-8-12-15-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3 |
InChIキー |
OBSNIYNEMYNGGD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCCOC1=CC=CC=C1 |
正規SMILES |
C[Si](C)(C)OCCCCCOC1=CC=CC=C1 |
同義語 |
5-[(Trimethylsilyl)oxy]pentyl(phenyl) ether |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



